1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole
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Overview
Description
It appears as a white to light yellow powder that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole involves the reaction of 4-chloro-3-methylphenol with propyl bromide to form 3-(4-chloro-3-methylphenoxy)propyl bromide. This intermediate is then reacted with benzotriazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of solvents like acetonitrile and catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives .
Scientific Research Applications
1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole has several scientific research applications:
Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.
Biology: Studied for its potential effects on biological systems, although specific applications are less common.
Medicine: Investigated for its potential use in drug formulations to enhance stability.
Industry: Widely used in the plastics and coatings industry to improve the UV resistance of products.
Mechanism of Action
The primary mechanism of action for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole as a UV absorber involves the absorption of UV radiation, which prevents the degradation of materials. The benzotriazole ring structure allows it to absorb UV light and dissipate the energy as heat, protecting the underlying material.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Similar in structure and function, used in similar applications.
Uniqueness
1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is unique due to its specific substitution pattern, which provides distinct UV absorption properties and solubility characteristics. This makes it particularly effective in certain industrial applications where other benzotriazole derivatives may not perform as well.
Properties
IUPAC Name |
1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNUFVCYHZPDCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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